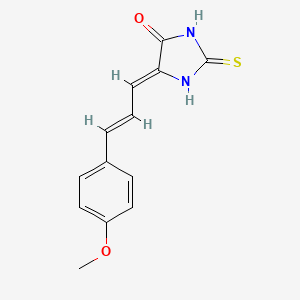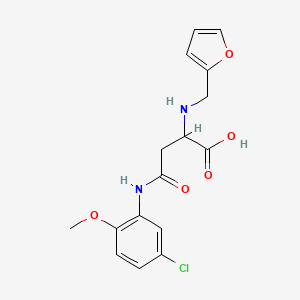
5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a methoxyphenyl group, a prop-2-enylidene linkage, and a thioxoimidazolidinone core. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- 4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one
- 3,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-enylidene}-1-methyl-4-thiazolidinone
Uniqueness
5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one stands out due to its unique combination of a methoxyphenyl group and a thioxoimidazolidinone core This structure imparts specific chemical and biological properties that differentiate it from similar compounds
Eigenschaften
Molekularformel |
C13H12N2O2S |
|---|---|
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
(5Z)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H12N2O2S/c1-17-10-7-5-9(6-8-10)3-2-4-11-12(16)15-13(18)14-11/h2-8H,1H3,(H2,14,15,16,18)/b3-2+,11-4- |
InChI-Schlüssel |
YICHONBJSXGNDV-ICKRUQPGSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C=C\2/C(=O)NC(=S)N2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(ethylsulfanyl)-5-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole](/img/structure/B11613654.png)
![N,7-dicyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613662.png)
![N-(4-methyl-5-{[2-(phenylsulfonyl)hydrazinyl]carbonyl}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11613667.png)
![6-imino-N-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613670.png)
![(4E)-4-{3-chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11613683.png)

![ethyl 2-[(3-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B11613701.png)
![(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11613718.png)
![5-[(5-bromo-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11613722.png)
![3-[(4-bromophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11613728.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11613737.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11613738.png)
![N'-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11613745.png)
